

Application Notes and Protocols: Pharmacokinetics of SGC2085 Hydrochloride in Mice

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Compound of Interest		
Compound Name:	SGC2085 hydrochloride	
Cat. No.:	B593814	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, no specific public data on the pharmacokinetics of **SGC2085 hydrochloride** in mice is available. The following application notes and protocols are provided as a comprehensive and generalized guide for researchers intending to conduct such studies. The experimental parameters, such as dosing volumes and concentrations, should be optimized based on preliminary tolerability and dose-ranging studies.

Introduction

SGC2085 is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4), with an in vitro IC50 of 50 nM.[1] CARM1 is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation, cell proliferation, and differentiation. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. Understanding the pharmacokinetic (PK) profile of SGC2085 hydrochloride is essential for its preclinical development, enabling the correlation of plasma exposure with pharmacodynamic effects and informing the design of efficacy and toxicology studies.

These notes provide detailed protocols for conducting a pharmacokinetic study of **SGC2085 hydrochloride** in mice, covering drug formulation, administration, sample collection, processing, and bioanalysis, along with templates for data presentation.



Data Presentation: Pharmacokinetic Parameters

Quantitative data from a pharmacokinetic study should be summarized to facilitate clear interpretation and comparison between different administration routes or dose levels. Non-compartmental analysis (NCA) is typically applied to the plasma concentration-time data to derive the key PK parameters.[2][3][4][5]

Table 1: Hypothetical Plasma Pharmacokinetic Parameters of **SGC2085 Hydrochloride** in Mice. This table is a template. Data should be populated from experimental results.

Parameter	Intravenous (IV) Bolus (Dose: X mg/kg)	Oral Gavage (PO) (Dose: Y mg/kg)
Cmax (ng/mL)	Calculated	Calculated
Tmax (h)	Calculated	Calculated
AUC_last (ng·h/mL)	Calculated	Calculated
AUC_inf (ng·h/mL)	Calculated	Calculated
t½ (h)	Calculated	Calculated
CL (mL/h/kg)	Calculated	N/A
Vd (L/kg)	Calculated	N/A
F (%)	N/A	Calculated

- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC_last: Area under the concentration-time curve from time zero to the last measurable concentration.
- AUC_inf: Area under the concentration-time curve from time zero extrapolated to infinity.
- t1/2: Terminal half-life.
- CL: Clearance.



- · Vd: Volume of distribution.
- F (%): Bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Table 2: Hypothetical Plasma Concentration-Time Data for **SGC2085 Hydrochloride**. This table is a template for recording mean plasma concentrations (± SD) at each time point.

Time (h)	IV Administration (Mean Conc. ng/mL)	PO Administration (Mean Conc. ng/mL)
0.083 (5 min)	Measured	Measured
0.25 (15 min)	Measured	Measured
0.5 (30 min)	Measured	Measured
1	Measured	Measured
2	Measured	Measured
4	Measured	Measured
8	Measured	Measured
24	Measured	Measured

Experimental Protocols

The following protocols provide a framework for a single-dose pharmacokinetic study in mice.

Animal Model

Species: Mouse

• Strain: C57BL/6 or BALB/c (Specify strain used)

• Sex: Male or Female (Use a single sex to reduce variability; specify which)

• Age: 8-10 weeks

Weight: 20-25 g



Housing: Standard conditions (12-h light/dark cycle, controlled temperature and humidity)
with ad libitum access to food and water. Animals should be acclimated for at least one week
before the experiment.

SGC2085 Hydrochloride Formulation

SGC2085 hydrochloride has reported solubility in DMSO and Ethanol and is insoluble in water.[1] Formulations for in vivo use must be sterile and non-toxic at the administered volume.

- For Intravenous (IV) Administration:
 - Prepare a stock solution of SGC2085 hydrochloride in 100% DMSO.
 - For the final dosing solution, a vehicle such as 10% DMSO, 40% PEG300, and 50% saline can be used.[6]
 - The final concentration of DMSO should be kept low (≤10%) to avoid toxicity. The solution should be clear and prepared fresh on the day of dosing.
- For Oral (PO) Administration:
 - A suspension may be required for oral dosing.
 - A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose (CMC) in water or a formulation of 10% DMSO in 90% corn oil.[1][6]
 - Prepare the dosing formulation by first dissolving SGC2085 hydrochloride in a minimal amount of DMSO, then adding it to the corn oil and vortexing to create a uniform suspension.[1]

Dose Administration

A pilot dose-ranging study is recommended to determine the Maximum Tolerated Dose (MTD) before conducting the main PK study.

Intravenous (IV) Injection (Tail Vein):



- Warm the mouse under a heat lamp or by placing the cage on a heating pad to induce vasodilation of the tail veins.[7][8]
- Place the mouse in a suitable restraint device.
- Wipe the tail with 70% ethanol.
- Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins, parallel to the vein.[7]
- Administer the dose as a slow bolus injection. The recommended maximum volume is 5-10 mL/kg.[7]
- Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[8]
- Oral (PO) Administration (Gavage):
 - Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[10][11]
 - Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice).[12]
 - Measure the needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[12][13]
 - Restrain the mouse securely by scruffing the neck to keep the head and body in a straight line.[13]
 - Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the upper palate into the esophagus. The needle should pass with no resistance.
 [14]
 - Administer the dose slowly and steadily.
 - Remove the needle gently and return the mouse to its cage. Monitor for any signs of distress for at least 10 minutes.[10]



Blood Sampling

Serial blood sampling from the same animal is preferred to reduce biological variability and animal usage.[15]

- Procedure (Submandibular Vein Bleed):
 - At each designated time point (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 h), restrain the mouse.
 - Puncture the submandibular vein with a sterile 4-5 mm lancet.[16]
 - Collect approximately 30-50 μL of blood into an EDTA-coated microcentrifuge tube.
 - Apply gentle pressure with gauze to stop the bleeding.
 - Alternate between the left and right sides for subsequent bleeds.
- Terminal Bleed (Cardiac Puncture):
 - The final blood sample (e.g., at 24 h) can be collected via cardiac puncture under terminal anesthesia (e.g., isoflurane inhalation followed by cervical dislocation).
 - This method allows for a larger volume of blood to be collected.

Plasma Sample Preparation

- Immediately after collection, place the blood samples on ice.
- Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[17]
 [18]
- Carefully collect the supernatant (plasma) into a new, clean, labeled microcentrifuge tube.
- Store the plasma samples at -80°C until bioanalysis.[17]

Bioanalytical Method (LC-MS/MS)

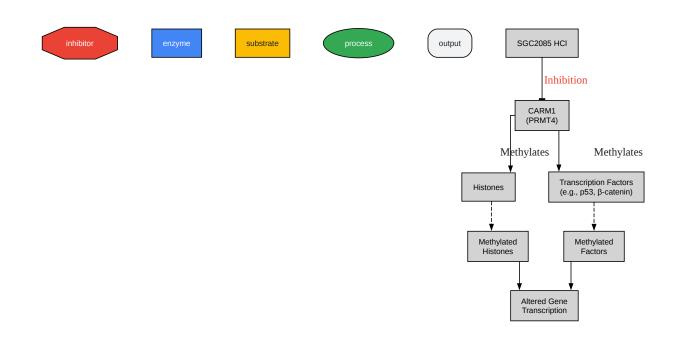


A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in plasma.

- Protein Precipitation ("Plasma Crash"):
 - Thaw plasma samples on ice.
 - To a 50 μL aliquot of plasma, add 150 μL of cold acetonitrile containing an appropriate internal standard.[19]
 - Vortex the mixture vigorously for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[19]
 - Transfer the clear supernatant to a new tube or 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Inject the supernatant into an LC-MS/MS system.
 - Chromatography: Use a suitable C18 reverse-phase column to separate SGC2085 from matrix components. The mobile phase will likely consist of a gradient of water and acetonitrile with a modifier like formic acid.
 - Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of SGC2085 and its internal standard.

Visualizations Signaling Pathway of SGC2085



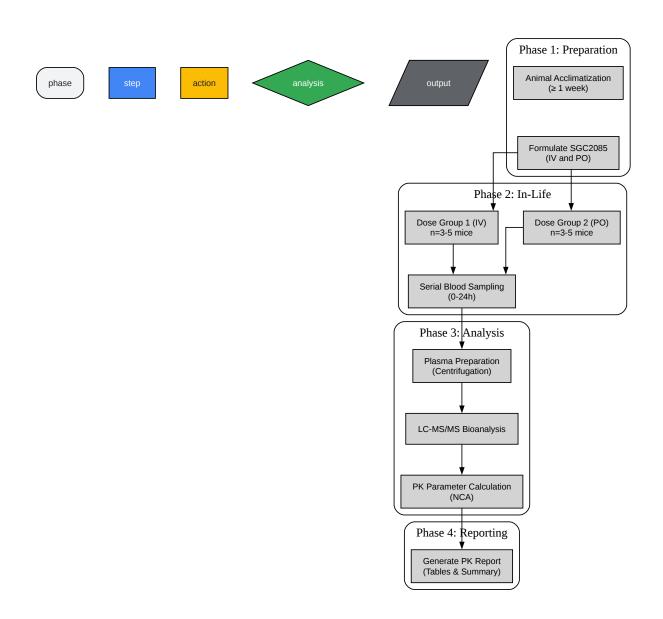


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Caption: SGC2085 inhibits CARM1, preventing methylation of substrates.

Experimental Workflow for Mouse Pharmacokinetic Study





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Caption: Workflow for a murine pharmacokinetic study of SGC2085.

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